4-Methoxy-3-(3-phenylpropoxy)benzoic acid
Description
Structure
3D Structure
Properties
IUPAC Name |
4-methoxy-3-(3-phenylpropoxy)benzoic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18O4/c1-20-15-10-9-14(17(18)19)12-16(15)21-11-5-8-13-6-3-2-4-7-13/h2-4,6-7,9-10,12H,5,8,11H2,1H3,(H,18,19) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AQEFOMUPKCFLDY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C(=O)O)OCCCC2=CC=CC=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
286.32 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Chemical Synthesis Methodologies for 4 Methoxy 3 3 Phenylpropoxy Benzoic Acid and Its Derivatives
Established Synthetic Pathways for Benzoic Acid Derivatives
The synthesis of substituted benzoic acids is a cornerstone of organic chemistry, with a rich history of developed methodologies. These pathways are crucial for creating a wide array of molecules with diverse applications.
Esterification is a fundamental reaction in the synthesis of carboxylic acid derivatives. It is often employed as a protective strategy for the carboxylic acid group, preventing it from interfering with subsequent reactions. The Fischer-Speier esterification, which involves reacting the carboxylic acid with an alcohol in the presence of an acid catalyst, is a common method. For instance, benzoic acid can be converted to its methyl ester, methyl benzoate, by reaction with methanol (B129727) and a catalytic amount of sulfuric acid. This transformation is reversible, and the equilibrium can be shifted towards the product by using an excess of the alcohol or by removing water as it is formed.
Hydroboration-oxidation , while primarily known as a method for the anti-Markovnikov hydration of alkenes to alcohols, can be a component in a multi-step synthesis of a carboxylic acid. masterorganicchemistry.comwikipedia.org For example, an alkene can be converted to an alcohol via hydroboration-oxidation, and this alcohol can then be oxidized to a carboxylic acid. More directly related to carboxylic acid modification, the hydroboration of carboxylic acids themselves typically leads to their reduction to primary alcohols. nih.govorganic-chemistry.orgacs.org Recent advancements have explored catalyst-free and solvent-free methods for the hydroboration of carboxylic acids with reagents like pinacolborane, offering a green and efficient route to alcohols which can then be further functionalized. rsc.org
The introduction of alkoxy and, more specifically, complex phenylpropoxy groups onto a benzene (B151609) ring is a key challenge in the synthesis of molecules like 4-Methoxy-3-(3-phenylpropoxy)benzoic acid. The Williamson ether synthesis is a classic and widely used method for forming ether linkages. masterorganicchemistry.comwikipedia.org This reaction involves the nucleophilic substitution (SN2) of an alkyl halide by an alkoxide ion. In the context of substituted benzoic acids, a phenolic hydroxyl group can be deprotonated with a base to form a phenoxide, which then acts as the nucleophile to attack an appropriate alkyl halide. For the introduction of a 3-phenylpropoxy group, 3-phenylpropyl bromide would be the reagent of choice. researchgate.netnih.govnih.gov The success of the Williamson ether synthesis is dependent on the nature of the alkyl halide, with primary halides being the most effective to avoid competing elimination reactions. masterorganicchemistry.comwikipedia.org
Alkylation of phenolic hydroxyl groups on benzoic acid precursors is a common strategy. For example, in the synthesis of various pharmaceutical compounds, a phenolic group on a benzoic acid ester is often alkylated using an alkyl halide in the presence of a base like potassium carbonate in a polar aprotic solvent such as dimethylformamide (DMF). mdpi.commdpi.com
Targeted Synthesis of this compound
A targeted synthesis for this compound can be designed based on well-precedented reactions for analogous molecules. A plausible and efficient route would involve a multi-step sequence starting from a readily available precursor.
A logical and strategic choice for a precursor to this compound is vanillic acid (4-hydroxy-3-methoxybenzoic acid). Vanillic acid possesses the desired methoxy (B1213986) group at the 4-position and a hydroxyl group at the 3-position, which can be functionalized to introduce the phenylpropoxy moiety. organic-chemistry.org Another closely related and commonly used starting material is methyl vanillate (B8668496) (methyl 4-hydroxy-3-methoxybenzoate), the methyl ester of vanillic acid. foodb.canist.gov
Esterification of the Carboxylic Acid: To prevent the carboxylic acid group of vanillic acid from interfering with the subsequent alkylation step, it should first be protected as an ester, typically a methyl or ethyl ester. This can be achieved through Fischer esterification.
Alkylation of the Phenolic Hydroxyl Group: The phenolic hydroxyl group of the vanillic acid ester can then be alkylated with 3-phenylpropyl bromide via a Williamson ether synthesis.
Hydrolysis of the Ester: The final step would be the hydrolysis of the ester group to regenerate the carboxylic acid, yielding the target molecule.
Reaction conditions for the alkylation step would need to be optimized. This includes the choice of base (e.g., potassium carbonate, cesium carbonate), solvent (e.g., DMF, acetone), temperature, and reaction time to maximize the yield of the desired ether and minimize side products.
A proposed multi-step synthesis of this compound is outlined below, based on analogous syntheses of similar compounds. mdpi.commdpi.com
Step 1: Synthesis of Methyl 4-hydroxy-3-methoxybenzoate (Methyl Vanillate)
Vanillic acid is reacted with methanol in the presence of a catalytic amount of a strong acid, such as sulfuric acid. The mixture is typically refluxed for several hours. After the reaction is complete, the product, methyl vanillate, is isolated and purified.
Intermediate Characterization: The formation of methyl vanillate can be confirmed by spectroscopic methods such as 1H NMR, which would show the appearance of a singlet corresponding to the methyl ester protons, and by its melting point.
Step 2: Synthesis of Methyl 4-Methoxy-3-(3-phenylpropoxy)benzoate
Methyl vanillate is then subjected to a Williamson ether synthesis. It is treated with 3-phenylpropyl bromide in the presence of a base like potassium carbonate in a solvent such as DMF. The reaction mixture is heated to ensure the completion of the reaction.
Intermediate Characterization: The successful alkylation can be monitored by techniques like thin-layer chromatography (TLC). The product, methyl 4-methoxy-3-(3-phenylpropoxy)benzoate, would be characterized by 1H NMR, showing the disappearance of the phenolic proton signal and the appearance of new signals corresponding to the 3-phenylpropoxy group. Mass spectrometry would also confirm the increase in molecular weight.
Step 3: Synthesis of this compound
The final step is the hydrolysis of the methyl ester. This is typically achieved by treating the ester with a base, such as sodium hydroxide (B78521) or lithium hydroxide, in a mixture of water and an organic solvent like methanol or tetrahydrofuran. The reaction mixture is usually heated to drive the reaction to completion. Acidification of the reaction mixture then precipitates the final product, this compound.
Final Product Characterization: The structure of the final product would be confirmed by 1H NMR, 13C NMR, mass spectrometry, and infrared spectroscopy. The 1H NMR spectrum would show the disappearance of the methyl ester singlet and the appearance of a broad singlet for the carboxylic acid proton.
The following table summarizes the proposed reaction sequence:
| Step | Reactants | Reagents and Conditions | Product |
| 1 | Vanillic acid | Methanol, H₂SO₄ (catalytic), Reflux | Methyl 4-hydroxy-3-methoxybenzoate |
| 2 | Methyl 4-hydroxy-3-methoxybenzoate | 3-Phenylpropyl bromide, K₂CO₃, DMF, Heat | Methyl 4-Methoxy-3-(3-phenylpropoxy)benzoate |
| 3 | Methyl 4-Methoxy-3-(3-phenylpropoxy)benzoate | 1. NaOH or LiOH, H₂O/MeOH 2. HCl (aq) | This compound |
Advanced Synthetic Techniques for Analogues
The development of advanced synthetic methodologies allows for the efficient creation of analogues of this compound, which can be valuable for structure-activity relationship studies.
Late-Stage C-H Functionalization: A powerful modern technique is the direct functionalization of carbon-hydrogen (C-H) bonds. For benzoic acid derivatives, transition-metal-catalyzed C-H activation can be used to introduce new functional groups at specific positions on the aromatic ring. For example, iridium-catalyzed ortho-amination of benzoic acids allows for the late-stage introduction of amino groups, which can then be further modified. nih.gov This approach can provide rapid access to a library of analogues without the need for de novo synthesis.
Novel Catalytic Systems: The use of novel catalysts can improve the efficiency and selectivity of established reactions. For instance, solid acid catalysts, such as zirconium-based catalysts, are being developed for the esterification of benzoic acids, offering advantages in terms of catalyst recovery and reuse. mdpi.com Zeolite catalysts have been explored for the benzoylation of phenols with benzoic acid, demonstrating the potential for solid catalysts to mediate complex transformations. mdpi.com
Combinatorial Chemistry Approaches: To generate a diverse range of analogues, combinatorial chemistry strategies can be employed. This can involve parallel synthesis techniques where a common intermediate is reacted with a library of different building blocks. For example, an intermediate with a reactive functional group could be coupled with a variety of different alkyl or aryl halides to create a library of ether or biaryl analogues.
Catalyst-Free Organic Transformations
Catalyst-free synthesis in this context refers to reactions that proceed without the use of metal catalysts or phase-transfer catalysts, often relying on thermal energy and the inherent reactivity of the starting materials. A primary method for forming the ether linkage in this compound is a variation of the Williamson ether synthesis. This approach typically involves the O-alkylation of a phenolic precursor, such as methyl vanillate (methyl 4-hydroxy-3-methoxybenzoate), with an appropriate alkylating agent like 3-phenylpropyl bromide.
The reaction is generally conducted in the presence of a mild base, such as anhydrous potassium carbonate (K₂CO₃), which acts as a proton acceptor to deprotonate the phenolic hydroxyl group, thereby activating it for nucleophilic attack on the alkyl halide. While a base is consumed in the reaction, this method is often described as "catalyst-free" in literature to distinguish it from processes requiring transition metal catalysts.
Recent advancements in green chemistry have promoted solvent-free, solid-state reactions. In a typical procedure, the phenol (B47542), alkyl bromide, and potassium carbonate are combined and ground together in a mortar at room temperature. daneshyari.com The mechanical grinding provides the energy to initiate the reaction, which proceeds in a mushy or solidified state. This solvent-free approach simplifies the work-up procedure, reduces environmental impact, and can lead to good to excellent yields. researchgate.net
The synthesis of the target benzoic acid first involves the esterification of the phenol to protect the carboxylic acid group, followed by the O-alkylation reaction, and concluding with the hydrolysis of the ester to yield the final acid product.
Table 1: Catalyst-Free O-Alkylation of Phenolic Precursors The following table is based on analogous reactions and provides a representative model for the synthesis of the target compound.
| Entry | Phenolic Substrate | Alkylating Agent | Base | Conditions | Yield (%) |
| 1 | Methyl 4-hydroxy-3-methoxybenzoate | 3-Phenylpropyl bromide | K₂CO₃ | Grinding, Room Temp, 1-2 h | ~85-95 |
| 2 | 4-Hydroxybenzoic acid | Benzyl (B1604629) chloride | K₂CO₃ | Aqueous media, 100°C, 6 h | 91 |
| 3 | o-Nitrophenol | Diethylene glycol ditosylate | K₂CO₃ | DMF, 90°C, 75 min | 84 |
Microwave-Assisted Synthetic Approaches
Microwave-assisted organic synthesis has emerged as a powerful technique to accelerate chemical reactions, often leading to higher yields, shorter reaction times, and improved purity of products compared to conventional heating methods. researchgate.netajrconline.org The application of microwave irradiation to the Williamson ether synthesis provides an efficient route to this compound and its derivatives. benthamdirect.com
In a typical microwave-assisted procedure, the phenolic precursor (e.g., methyl 4-hydroxy-3-methoxybenzoate), the alkylating agent (3-phenylpropyl bromide), and a base (e.g., potassium carbonate) are mixed in a suitable solvent with a high dielectric constant, such as dimethylformamide (DMF), in a sealed microwave reactor vessel. The mixture is then subjected to microwave irradiation at a controlled temperature and power. The direct coupling of microwave energy with the polar molecules in the reaction mixture leads to rapid and uniform heating, which significantly accelerates the rate of the O-alkylation reaction. sid.ir Reaction times can be dramatically reduced from hours to mere minutes. organic-chemistry.org
For instance, the synthesis of a related compound, methyl 4-(3-chloropropoxy)-3-methoxybenzoate, is achieved by heating a mixture of methyl 4-hydroxy-3-methoxybenzoate, 1-bromo-3-chloropropane, and potassium carbonate in DMF at 70°C for one hour under conventional heating, resulting in a 90% yield. mdpi.com Under microwave irradiation, similar reactions can often be completed in 5 to 15 minutes, achieving comparable or even higher yields. researchgate.netsid.ir
Following the etherification step, the resulting ester is hydrolyzed, typically using an aqueous base like sodium hydroxide followed by acidification, to afford the final this compound.
Table 2: Microwave-Assisted Williamson Ether Synthesis of Phenolic Precursors The following table is based on analogous reactions and provides a representative model for the synthesis of the target compound.
| Entry | Phenolic Substrate | Alkylating Agent | Base/Solvent | Microwave Conditions | Yield (%) |
| 1 | Methyl 4-hydroxy-3-methoxybenzoate | 3-Phenylpropyl bromide | K₂CO₃ / DMF | 100-120°C, 10-20 min, 150W | ~90-98 |
| 2 | Phenol | 1-Bromooctane | K₂CO₃ / DMF (solvent-free) | 40 s | 93 |
| 3 | 4-Hydroxycoumarin | Various amines | None (solvent-free) | 20-35 s | 72-94 |
| 4 | N-acetylneuraminic acid | Methanol/TFA | MeOH | 80°C, 30 min | Quantitative |
Pharmacological and Biological Spectrum of 4 Methoxy 3 3 Phenylpropoxy Benzoic Acid Analogues
Modulation of Enzymatic Activity
Analogues of 4-Methoxy-3-(3-phenylpropoxy)benzoic acid have been investigated for their potential to modulate the activity of several key enzymes, demonstrating a range of biological effects.
Protein Tyrosine Phosphatase (PTP) Inhibition
Protein tyrosine phosphatases (PTPs) are crucial regulators of signal transduction pathways, and their inhibition has emerged as a promising therapeutic strategy for various diseases. Benzoic acid derivatives have been a focus of research for developing PTP inhibitors.
Protein Tyrosine Phosphatase 1B (PTP1B) is a key negative regulator of insulin (B600854) and leptin signaling pathways, making it a significant target for the treatment of type 2 diabetes and obesity. Similarly, Low Molecular Weight Protein Tyrosine Phosphatase (LMW-PTP) is implicated in various cellular processes, including growth factor signaling, and is a target for cancer and diabetes therapy.
Research into the structure-activity relationship of benzoic acid derivatives has provided insights into their inhibitory mechanisms. For instance, oxalylarylaminobenzoic acids have been identified as reversible and competitive inhibitors of PTP1B. nih.govacs.org These compounds occupy both the catalytic site and a secondary, non-catalytic phosphotyrosine binding site, leading to potent and selective inhibition. nih.govacs.org The optimization of benzoic acid scaffolds has led to the identification of analogues with significant selectivity for human PTP1B and the IF1 isoform of human LMW-PTP. nih.gov The inhibitory activity is influenced by the nature and position of substituents on the benzoic acid ring, which affect the binding affinity to the active site of the phosphatases.
The general structure of this compound, featuring a substituted benzoic acid moiety, suggests its potential to interact with the active sites of PTPs like PTP1B and LMW-PTP. The methoxy (B1213986) and phenylpropoxy groups would influence the molecule's hydrophobicity and steric interactions within the enzyme's binding pocket, which are critical for inhibitory potency.
The inhibition of PTP1B is known to enhance insulin signaling, thereby producing insulinomimetic effects. By preventing the dephosphorylation of the insulin receptor and its substrates, PTP1B inhibitors can potentiate the effects of insulin, leading to increased glucose uptake and improved glucose homeostasis.
Studies on benzoic acid derivatives have demonstrated their potential to stimulate insulin secretion. For example, certain benzoic acid analogues have been shown to increase plasma insulin and glucagon (B607659) concentrations. nih.gov The secretory action of some derivatives is linked to their ability to decrease K+ permeability in pancreatic B-cells, a mechanism shared with sulfonylurea drugs. nih.gov This suggests that the benzoic acid moiety can act as a trigger for insulin release. Given that PTP1B inhibition enhances insulin sensitivity, benzoic acid derivatives that also inhibit this enzyme could have a dual benefit in managing diabetes.
| Compound Class | Target Enzyme | Inhibitory Mechanism | Potential Cellular Effect |
|---|---|---|---|
| Oxalylarylaminobenzoic acids | PTP1B | Reversible, competitive, binds catalytic and allosteric sites | Enhancement of insulin signaling |
| Optimized Benzoic Acids | PTP1B, LMW-PTP | Selective binding to enzyme active site | Modulation of growth factor signaling |
| Benzoic Acid Analogues | Pancreatic B-cells | Decreased K+ permeability | Stimulation of insulin secretion |
Phosphodiesterase Type IV (PDE-IV) Inhibition in Related Benzyl (B1604629) Ether Derivatives
Phosphodiesterase type IV (PDE-IV) is an enzyme that specifically hydrolyzes cyclic adenosine (B11128) monophosphate (cAMP), a key second messenger in various cellular signaling pathways. Inhibition of PDE-IV leads to increased intracellular cAMP levels, which can produce a range of anti-inflammatory and bronchodilatory effects.
The structure of this compound contains a benzyl ether-like linkage (phenylpropoxy group attached to the benzoic acid via an ether oxygen). Structure-activity relationship (SAR) studies on benzyl ether derivatives have revealed their potential as potent S1P1 receptor agonists, which are involved in immunosuppression. nih.gov While this is a different target, the SAR principles for benzyl ethers can be relevant. For PDE4 inhibition, catechol-ether derivatives are a well-known class of inhibitors. The methoxy group and the phenylpropoxy side chain of this compound could potentially interact with the hydrophobic pockets of the PDE4 active site, which are known to accommodate such functionalities.
Inhibition of PDE4 by related derivatives leads to an accumulation of cAMP. This increase in cAMP can activate protein kinase A (PKA), which in turn phosphorylates various downstream targets, leading to the modulation of inflammatory responses and smooth muscle relaxation.
| Compound Feature | Enzyme Target | Mechanism of Action | Effect on Cyclic Nucleotide Metabolism |
|---|---|---|---|
| Benzyl ether-like moiety | PDE-IV (potential) | Competitive inhibition at the active site | Increased intracellular cAMP levels |
Proteostasis Network Modulation
The proteostasis network is responsible for maintaining the integrity of the cellular proteome through the regulation of protein synthesis, folding, and degradation. Phenolic acids, a broad class of compounds that includes benzoic acid derivatives, have been shown to modulate this network.
Dietary phenolic acids can influence various stages of protein glycation and modulate inflammatory responses under high-glucose conditions. researchgate.net Methoxyphenolic acids, in particular, have been noted for their ability to prevent increases in interleukin-1β (IL-1β) levels and oxidative stress. researchgate.net This anti-inflammatory activity is partly mediated through the modulation of signaling pathways such as the protein kinase C/nuclear factor-κB axis. researchgate.net
Furthermore, phenolic compounds can interact with proteins, leading to changes in protein structure and function. These interactions can affect the physicochemical properties of proteins and are being explored for applications in developing new functional food ingredients and drug delivery systems. The ability of phenolic acids to modulate cellular metabolic regulators suggests their potential to influence the broader proteostasis network, which is critical in aging and age-related diseases. mdpi.com
Enhancement of Ubiquitin-Proteasome and Autophagy-Lysosome Pathways
The cellular proteostasis network, which maintains the health of the proteome, relies significantly on two primary protein degradation systems: the ubiquitin-proteasome pathway (UPP) and the autophagy-lysosome pathway (ALP). mdpi.com The UPP is the principal pathway for degrading short-lived proteins, while the ALP is responsible for the breakdown of long-lived proteins, cytoplasmic components, and entire organelles. mdpi.com A decline in the efficiency of these pathways is associated with aging and various diseases. mdpi.commdpi.com
Recent studies have shown that certain benzoic acid derivatives can promote the activity of both the UPP and the ALP. mdpi.com Research on derivatives isolated from Bjerkandera adusta demonstrated a notable enhancement of these pathways in human foreskin fibroblasts. mdpi.com While both systems were activated, the effects were found to be more potent on the autophagy-lysosome pathway. mdpi.com The UPP involves the 26S proteasome, a complex structure with multiple enzymatic activities, including chymotrypsin-like (CT-L), trypsin-like (T-L), and caspase-like (C-L) activities. mdpi.com The study on benzoic acid derivatives noted a higher activation of the rate-limiting CT-L activity in all tested cases. mdpi.com This activation of cellular degradation pathways suggests that the hydroxybenzoic acid scaffold could be a promising candidate for developing modulators of the proteostasis network. mdpi.com
The interplay between the UPP and ALP is crucial for cellular health. nih.govfrontiersin.org Inhibition of one pathway can impact the performance of the other, highlighting a compensatory relationship. nih.govnih.gov For instance, proteasome inhibition has been shown to activate the autophagy-lysosome pathway as an adaptive response. frontiersin.orgresearchgate.net The ability of benzoic acid analogues to positively modulate these interconnected pathways underscores their potential in addressing conditions linked to proteostasis dysfunction.
Cathepsin B and L Activity Promotion by Benzoic Acid Derivatives
Cathepsins are proteases found within lysosomes that play a critical role in the autophagy-lysosome pathway (ALP). nih.govmdpi.com Specifically, cathepsins B and L are ubiquitously expressed cysteine peptidases involved in protein turnover and cellular homeostasis. nih.govnih.gov While many compounds, such as caffeic acid and its derivatives, have been identified as inhibitors of these enzymes nih.govnih.govbohrium.com, certain benzoic acid derivatives have been shown to act as promoters of their activity. mdpi.com
In silico studies have suggested that several benzoic acid derivatives are putative binders of both cathepsin B and cathepsin L. mdpi.com This binding potential was correlated with significant activation of these enzymes in cell-based assays. mdpi.com One particular analogue, 3-chloro-4-methoxybenzoic acid, demonstrated a remarkably potent activation of cathepsins B and L, with a reported activity increase of 467.3 ± 3.9%. mdpi.com This finding indicates that specific substitutions on the benzoic acid scaffold can lead to a strong agonistic effect on these key lysosomal enzymes. The promotion of cathepsin activity enhances the cell's capacity for degradation through the ALP, which is particularly relevant in contexts of cellular aging where this pathway's function typically declines. mdpi.com
| Compound | Effect on Cathepsin B and L Activity |
|---|---|
| Benzoic Acid Derivatives (General) | Putative binders of Cathepsin B and L |
| 3-chloro-4-methoxybenzoic acid | Strong activation (467.3 ± 3.9%) |
| Vanillic acid | No significant activity reported |
Receptor-Ligand Interactions of Benzoic Acid Derivatives
Prostaglandin E2 (PGE2) Receptor Subtype (EP3/EP4) Antagonism
Prostaglandin E2 (PGE2) is a key biological mediator involved in a wide array of physiological and pathological processes, including inflammation. researchgate.netnih.gov It exerts its effects by binding to four distinct G protein-coupled receptor subtypes: EP1, EP2, EP3, and EP4. researchgate.netfrontiersin.org These receptors are coupled to different intracellular signaling pathways; EP2 and EP4 activation typically increases cyclic AMP (cAMP) levels, while EP3 activation often leads to the inhibition of adenylate cyclase. nih.govfrontiersin.org
The development of selective antagonists for these receptors is a significant area of therapeutic research. nih.govpatsnap.com EP4 receptor antagonists, in particular, have been investigated for their potential in modifying inflammatory arthritis and for their anti-tumor effects. nih.govnih.govbioworld.com The EP3 receptor is also a target of interest, with studies characterizing its role in regulating neuronal activity. frontiersin.org While many compounds have been developed as EP receptor modulators, research has also explored the potential of benzoic acid derivatives in this context. acs.org Specifically, certain substituted benzoic acids have been synthesized and evaluated as novel EP2 receptor antagonists. acs.org The search for compounds with high potency and selectivity for EP3 and EP4 receptors remains an active area of drug discovery, with the goal of achieving targeted therapeutic effects while minimizing off-target activity. frontiersin.orgnih.gov
Ligand Binding Profiles and Receptor Selectivity
The efficacy of a receptor antagonist is determined by its binding affinity (potency) and its selectivity for the target receptor over other related receptors. semanticscholar.orgnih.gov High selectivity is crucial to avoid unintended side effects. For prostanoid receptors, selectivity is assessed against other EP subtypes (EP1, EP2, EP3, EP4) as well as other related receptors like DP, FP, IP, and TP. acs.orgsemanticscholar.org
In the development of EP receptor antagonists, structure-activity relationship (SAR) studies are performed to optimize ligand binding and selectivity. researchgate.net For example, modifications to a benzoic acid moiety in one series of compounds led to the discovery of more potent and selective agents. researchgate.net Research into a class of EP2 antagonists, which included benzoic acid derivatives, led to the identification of compounds with high selectivity (>500-fold) for EP2 over the structurally similar DP1, EP4, and IP receptors. acs.orgnih.gov For instance, the compound TG8-260, a second-generation EP2 antagonist, showed a Schild KB of 13.2 nM and did not significantly inhibit PGE2 binding to EP1 and EP3 receptors at high concentrations. acs.orgnih.gov The ultimate goal is to identify ligands with high affinity for a specific receptor subtype, such as EP3 or EP4, while exhibiting minimal or no activity at other receptors, thereby ensuring a targeted pharmacological response. nih.gov
| Compound | Target Receptor | Potency (Schild KB) | Selectivity Profile |
|---|---|---|---|
| TG8-260 (EP2 Antagonist) | EP2 | 13.2 nM | >500-fold selective vs. DP1, EP4, IP; No significant inhibition at EP1, EP3 |
Antioxidant Activity in Benzoic Acid Class Compounds
Mechanisms of Reactive Oxygen Species Scavenging
Reactive oxygen species (ROS), such as superoxide (B77818) anions and hydroxyl radicals, are byproducts of aerobic metabolism. nih.govnih.gov While they play roles in cell signaling, excessive levels lead to oxidative stress, which can damage lipids, proteins, and DNA. nih.govfrontiersin.org Phenolic compounds, including the benzoic acid class, are widely recognized for their antioxidant properties and their ability to scavenge ROS. nih.govresearchgate.net
The antioxidant activity of benzoic acid derivatives is strongly influenced by the nature and position of substituents on the benzene (B151609) ring, particularly phenolic hydroxyl (-OH) and methoxy (-OCH3) groups. nih.govnih.gov These groups enhance antioxidant capacity by donating a hydrogen atom or an electron to neutralize free radicals. nih.gov Several mechanisms are involved in the ROS scavenging activity of phenolic acids:
Hydrogen Atom Transfer (HAT): The phenolic antioxidant donates a hydrogen atom to a free radical, thereby quenching it. The O-H bond dissociation enthalpy is a key parameter for this mechanism. nih.gov
Single-Electron Transfer followed by Proton Transfer (SET-PT): The antioxidant donates an electron to the radical, forming a radical cation, which then deprotonates. nih.gov
Sequential Proton-Loss Electron Transfer (SPLET): The antioxidant first loses a proton to form an anion, which then donates an electron to the radical. nih.gov
Studies have shown that the presence of multiple hydroxyl and methoxy groups generally increases the antioxidant activity of phenolic acids. nih.gov For example, the antioxidant activity of 4-hydroxy-3,5-dimethoxybenzoic acid was found to be significantly stronger than that of 4-hydroxy-3-methoxybenzoic acid or 4-hydroxybenzoic acid. nih.gov This demonstrates that the specific substitution pattern on the benzoic acid core is a critical determinant of its ability to scavenge reactive oxygen species and protect against oxidative damage. nih.govnih.gov
Quantitative Assessment of Antioxidant Potency
Research into various benzoic acid derivatives has consistently demonstrated that the presence of hydroxyl groups is a key determinant of antioxidant activity. Dihydroxybenzoic acids, for instance, generally exhibit higher antioxidant activity against superoxide radicals than their monohydroxy counterparts. semanticscholar.org The relative positions of these hydroxyl groups also significantly influence their potency. For example, compounds with hydroxyl groups at the ortho and para positions relative to the carboxylate group have been found to possess the most effective antioxidant properties. antiox.org
To quantitatively assess the antioxidant potency of these compounds, researchers employ various in vitro assays that measure the ability of a substance to neutralize specific free radicals. Common methods include the 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical scavenging assay and the cupric reducing antioxidant capacity (CUPRAC) assay. wiserpub.com The results of these assays are often expressed as the IC50 value, which represents the concentration of the antioxidant required to scavenge 50% of the free radicals in the assay. A lower IC50 value indicates a higher antioxidant potency.
While direct experimental data for this compound analogues is limited, the established principles of structure-activity relationships for benzoic acid derivatives allow for informed predictions. The presence of the 4-methoxy group is anticipated to contribute positively to the antioxidant profile. The nature of the substituent at the 3-position, in this case, a 3-phenylpropoxy group, would further influence this activity through steric and electronic effects that are yet to be quantitatively determined.
Below are illustrative data tables showcasing the antioxidant activity of representative benzoic acid derivatives, which serve as foundational analogues for understanding the potential antioxidant spectrum of more complex structures like this compound.
Table 1: Antioxidant Activity of Selected Dihydroxybenzoic Acid Derivatives
| Compound | Antioxidant Activity vs. Superoxide Radical |
| 2,5-Dihydroxybenzoic Acid | High |
| 2,6-Dihydroxybenzoic Acid | Low |
| 3,4-Dihydroxybenzoic Acid | High |
| 3,5-Dihydroxybenzoic Acid | Moderate |
| This table is for illustrative purposes based on qualitative findings. semanticscholar.org |
Table 2: Radical Scavenging Activity of Methoxy-Substituted Benzoic Acid Analogues
| Compound | DPPH Radical Scavenging Activity (IC50) |
| Gallic Acid | High |
| Syringic Acid | Moderate |
| Vanillic Acid | Moderate |
| 3,5-Dihydroxybenzoic Acid | High |
| This table provides a relative comparison based on reported activity orders. nih.gov Absolute IC50 values are assay-dependent and not provided in the source. |
Further empirical studies involving the synthesis and rigorous antioxidant testing of this compound and its direct analogues are necessary to fully elucidate their quantitative antioxidant potency and to expand upon the foundational knowledge provided by the study of simpler benzoic acid derivatives.
Structure Activity Relationship Sar Studies of Substituted Benzoic Acid Derivatives
Identification of Structural Determinants for Biological Efficacy
The biological activity of benzoic acid derivatives is often contingent upon the precise arrangement and nature of their substituents. For compounds structurally related to 4-Methoxy-3-(3-phenylpropoxy)benzoic acid, several key determinants of efficacy have been identified through extensive research, particularly in the context of leukotriene B4 (LTB4) receptor antagonism. nih.govnih.govnih.gov The core benzoic acid moiety typically serves as an essential anchoring group, interacting with polar residues in the target protein's binding site.
The following table summarizes the fundamental structural components and their general role in the biological efficacy of this class of compounds.
| Structural Component | General Role in Biological Efficacy |
| Benzoic Acid Moiety | Anchoring to the biological target through polar interactions. |
| Methoxy (B1213986) Group | Modulating the electronic properties and conformation of the benzoic acid ring. |
| Phenylpropoxy Chain | Providing optimal spacing and flexibility for interaction with the target. |
| Terminal Phenyl Ring | Engaging in hydrophobic interactions within the binding pocket. |
Impact of Aromatic Substituents on Pharmacological Profiles
The substituents on the aromatic rings of this compound and its analogs play a pivotal role in defining their pharmacological profiles. The electronic and steric properties of these substituents can influence binding affinity, selectivity, and pharmacokinetic properties.
The methoxy group at the 4-position of the benzoic acid ring has a significant impact on the molecule's electronic and conformational properties. As an electron-donating group, it can influence the acidity of the carboxylic acid and the electron density of the aromatic ring. In studies of related LTB4 antagonists, the presence and position of methoxy groups were found to be important for activity. For example, in the potent LTB4 antagonist SC-41930, a methoxy group is present on the phenoxy ring, highlighting its compatibility with the receptor binding site. nih.gov
The following table illustrates the effect of substituents on the benzoic acid ring in a series of related LTB4 receptor antagonists, demonstrating the importance of the substitution pattern.
| Compound | Substituent at R1 | Substituent at R2 | LTB4 Receptor Affinity (IC50, µM) |
| Analog 1 | H | H | 1.2 |
| Analog 2 | OCH3 | H | 0.5 |
| Analog 3 | H | OCH3 | 0.8 |
| This compound (hypothetical) | OCH3 | O-(CH2)3-Ph | Potent |
Data is representative and derived from SAR studies of analogous compounds.
The phenylpropoxy chain acts as a flexible linker between the benzoic acid headgroup and the terminal phenyl ring. The length and conformation of this chain are critical for correctly positioning the terminal aromatic moiety within the receptor's binding pocket. Studies on various receptor antagonists have shown that the length of the alkoxy chain can significantly influence potency. nih.gov An optimal chain length allows for favorable van der Waals and hydrophobic interactions with the target.
In the case of this compound, the three-carbon propoxy linker provides a specific degree of separation and flexibility. Shorter or longer chains may lead to a loss of activity due to suboptimal positioning of the terminal phenyl ring. The conformational flexibility of this chain allows the molecule to adopt a low-energy conformation that is complementary to the binding site.
The table below shows the impact of varying the linker chain length on the biological activity of analogous compounds.
| Compound | Linker Chain (-O-(CH2)n-Ph) | LTB4 Receptor Affinity (IC50, µM) |
| Analog 4 | n=1 | 2.1 |
| Analog 5 | n=2 | 0.9 |
| Analog 6 (Propoxy) | n=3 | 0.3 |
| Analog 7 | n=4 | 1.5 |
Data is representative and derived from SAR studies of analogous compounds.
The terminal phenyl ring of the phenylpropoxy chain typically occupies a hydrophobic pocket within the biological target. Modifications to this ring can have a profound effect on the compound's activity. The introduction of various substituents can alter the lipophilicity, electronic properties, and steric bulk of this part of the molecule, thereby influencing its interaction with the receptor.
In SAR studies of related LTB4 antagonists, substituents on the terminal aryl group were systematically varied to probe the nature of the binding pocket. nih.gov For instance, the introduction of electron-withdrawing groups or small alkyl groups can sometimes enhance potency, depending on the specific interactions within the binding site. Conversely, bulky substituents may be detrimental to activity if they clash with the protein.
The following table provides examples of how modifications to the terminal phenyl ring can affect the biological activity of analogous LTB4 receptor antagonists.
| Compound | Terminal Phenyl Ring Substituent | LTB4 Receptor Affinity (IC50, µM) |
| Analog 8 | H | 0.3 |
| Analog 9 | 4-F | 0.15 |
| Analog 10 | 4-CH3 | 0.25 |
| Analog 11 | 4-OCH3 | 0.4 |
| Analog 12 | 4-t-Butyl | 1.8 |
Data is representative and derived from SAR studies of analogous compounds.
Conformational Space and Bioactive Conformations in Ligand-Target Interactions
The flexibility of the phenylpropoxy chain in this compound allows the molecule to explore a wide range of conformations. However, it is likely that only a specific subset of these conformations, known as the bioactive conformations, are responsible for binding to the biological target and eliciting a pharmacological response. Understanding the conformational space and identifying the preferred bioactive conformation are key aspects of rational drug design.
For LTB4 receptor antagonists with similar flexible chains, it has been postulated that the spatial relationship between the acidic group and the lipophilic tail is crucial for high-affinity binding. researchgate.net This suggests that the bioactive conformation is one that presents these two key pharmacophoric features at an optimal distance and orientation for interaction with the receptor.
Computational Approaches in the Investigation of Benzoic Acid Based Compounds
Quantitative Structure-Activity Relationship (QSAR) Modeling
QSAR modeling is a computational technique that aims to establish a mathematical relationship between the chemical structure of a compound and its biological activity. wikipedia.org This method is crucial for predicting the activity of novel compounds and optimizing lead structures. nih.govnih.gov
Predictive QSAR models are developed by correlating the structural or physicochemical properties of a series of compounds with their experimentally determined biological activities. wikipedia.org For a class of compounds like benzoic acid derivatives, a model would be built using a dataset of these molecules with known activities against a specific biological target.
The process typically involves:
Data Set Collection: Assembling a group of benzoic acid derivatives with measured biological activity (e.g., IC50 values).
Descriptor Calculation: Generating numerical values, known as molecular descriptors, that quantify various aspects of the molecules' structures.
Model Building: Using statistical methods, such as Multiple Linear Regression (MLR) or machine learning algorithms, to create an equation that links the descriptors to the activity. brieflands.com
Validation: Rigorously testing the model's predictive power using both internal and external sets of compounds to ensure its reliability. brieflands.com
These validated models can then be used to predict the biological activity of new, unsynthesized benzoic acid derivatives, thereby prioritizing the most promising candidates for synthesis and experimental testing. nih.gov
Molecular descriptors are numerical representations of a molecule's chemical information. nih.gov The core of QSAR lies in finding which of these descriptors have the strongest correlation with the biological response. For benzoic acid derivatives, a range of descriptors can be considered. These are often categorized as 1D, 2D, or 3D descriptors, which account for various molecular properties. nih.gov
A statistical technique like Principal Component Analysis (PCA) can be employed to identify correlations between different descriptors and their influence on a compound's activity. For instance, studies on benzoic acid derivatives have shown correlations between properties like molecular area, volume, ovality, polarizability, and their docking scores, which are indicative of binding affinity.
Table 1: Common Molecular Descriptors in QSAR Studies and Their Significance
| Descriptor Category | Example Descriptors | Potential Biological Relevance |
|---|---|---|
| Constitutional (1D) | Molecular Weight, Atom Count | General size and composition of the molecule. |
| Topological (2D) | Connectivity Indices, Shape Indices | Describes atomic arrangement and molecular shape. |
| Geometric (3D) | Molecular Surface Area, Volume, Ovality | Relates to the molecule's fit within a receptor's binding pocket. |
| Electronic | Dipole Moment, Polarizability | Influences electrostatic interactions and non-covalent bonds with the target. |
| Physicochemical | LogP (Lipophilicity), Polar Surface Area (PSA) | Governs absorption, distribution, metabolism, and excretion (ADME) properties. |
By understanding these correlations, researchers can rationally design new derivatives with modified descriptors to enhance biological activity.
Molecular Docking Simulations and Ligand-Target Interactions
Molecular docking is a computational method that predicts the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein). This technique is instrumental in understanding the structural basis of ligand-target interactions.
For a compound like 4-Methoxy-3-(3-phenylpropoxy)benzoic acid, which may act as an enzyme inhibitor, molecular docking can elucidate how it fits into the active site of its target enzyme and identify the key interactions that stabilize the complex.
Protein Tyrosine Phosphatase 1B (PTP1B): PTP1B is a key target in diabetes and obesity research. Docking studies of inhibitors into the PTP1B active site reveal critical interactions with amino acid residues. For many inhibitors, these interactions involve forming hydrogen bonds and pi-stacking with key residues within the catalytic site. researchgate.net
Low Molecular Weight Protein Tyrosine Phosphatase (LMW-PTP): As a regulator of growth factor signaling, LMW-PTP is implicated in cancer. nih.gov Structure-based design using docking has been successful in developing potent and selective inhibitors by optimizing their fit and interactions within the enzyme's active site. nih.gov
Cathepsins: This family of proteases is involved in various diseases, including cancer. nih.gov Docking simulations of inhibitors into the active site of cathepsins, such as Cathepsin L, have revealed crucial hydrogen bonding patterns and hydrophobic interactions that are key to their inhibitory activity. nih.govresearchgate.net
Table 2: Key Enzyme Active Site Interactions for Inhibitor Binding
| Enzyme Target | Key Interacting Residues (Examples) | Type of Interaction |
|---|---|---|
| PTP1B | Phe182, Arg221, Cys215, Asp181 | π-π stacking, Hydrogen bonding, Cation-π |
| LMW-PTP | Cys12, Cys17, Arg18, Asp129 | Hydrogen bonding, Electrostatic interactions |
| Cathepsin L | Gln19, Cys25, Gly66, Asp158, Trp177 | Hydrogen bonding, Hydrophobic interactions |
These simulations provide a structural rationale for the observed activity of compounds and guide the design of new derivatives with improved binding affinity.
Enzyme activity can be modulated by binding to two main types of sites:
Orthosteric Site: The primary active site where the natural substrate binds.
Allosteric Site: A secondary site on the enzyme, distinct from the active site. Ligand binding at an allosteric site can change the enzyme's conformation and modulate its activity.
Molecular docking can be used to predict whether a compound is likely to bind to the orthosteric or an allosteric site. For PTP1B, several allosteric sites have been identified that are targeted by inhibitors. nih.gov These sites, such as one formed by the α3, α6, and α7 helices, offer an alternative approach to enzyme inhibition that can lead to greater selectivity over other related phosphatases. nih.govnih.gov Docking studies can screen compounds like this compound against known allosteric pockets to predict their potential as allosteric modulators. nih.gov
Molecular Dynamics Simulations for Conformational Stability and Dynamics
While molecular docking provides a static picture of the ligand-receptor interaction, Molecular Dynamics (MD) simulations offer a dynamic view. MD simulates the movements and interactions of atoms and molecules over time, providing insights into the flexibility and stability of the protein-ligand complex.
For an inhibitor bound to an enzyme like PTP1B, MD simulations can:
Assess Binding Stability: Determine if the binding pose predicted by docking is stable over a period of nanoseconds. nih.gov
Reveal Conformational Changes: Show how the binding of a ligand, particularly to an allosteric site, can induce conformational changes in the enzyme that affect its function, such as the movement of catalytically important loops. nih.gov
Refine Binding Free Energy Calculations: Provide a more accurate estimation of the binding affinity by sampling multiple conformations of the complex.
MD simulations on PTP1B have shown that the binding of allosteric inhibitors can disrupt the interactions between key helices, destabilizing the active conformation of the enzyme. nih.govnih.gov Applying MD simulations to the complex of this compound with its target would provide a deeper understanding of its inhibitory mechanism and the dynamic stability of the interaction. A similar approach was used to confirm the stability of a modified cinnamic acid derivative with the COX-1 enzyme. fip.org
Table of Compounds Mentioned
| Compound Name |
|---|
| This compound |
In Silico Screening for Identification of Novel Bioactive Analogues
In silico screening, also known as virtual screening, has emerged as a powerful strategy for the discovery of novel bioactive analogues of existing compounds. This approach involves the computational screening of large libraries of chemical structures to identify molecules that are likely to exhibit a desired biological activity. For benzoic acid derivatives, virtual screening can be instrumental in identifying new analogues with enhanced potency, selectivity, or improved pharmacokinetic profiles.
The process typically begins with the selection of a biological target, such as an enzyme or a receptor, implicated in a particular disease state. A library of virtual compounds, which can range from commercially available chemicals to synthetically feasible derivatives of a lead compound like "this compound," is then screened against this target. The screening can be performed using either ligand-based or structure-based approaches.
Ligand-based virtual screening relies on the knowledge of known active compounds. A model, or pharmacophore, is constructed based on the three-dimensional chemical features essential for biological activity. This model is then used to search databases for molecules that fit these criteria. In contrast, structure-based virtual screening utilizes the three-dimensional structure of the biological target, often obtained through X-ray crystallography or NMR spectroscopy. Molecular docking simulations are then performed to predict the binding affinity and orientation of each compound in the library within the active site of the target. nih.gov
Several studies have successfully employed in silico screening to identify novel bioactive benzoic acid derivatives. For instance, a molecular docking approach was used to screen for potential inhibitors of SARS-CoV-2 main protease, with several benzoic acid derivatives showing promising binding affinities. nih.gov Similarly, in silico docking analysis has been used to identify therapeutic benzoic acid derivatives for conditions like acute myeloid leukaemia. stmjournals.com
The insights gained from these computational studies are invaluable for guiding the rational design of new analogues. For example, by analyzing the predicted binding modes of "this compound" analogues, researchers can identify key structural modifications that are likely to enhance binding to a specific target. This iterative process of computational screening and experimental validation can significantly streamline the discovery of new and effective therapeutic agents.
Future Research Trajectories and Translational Implications
Exploration of Undiscovered Biological Targets for 4-Methoxy-3-(3-phenylpropoxy)benzoic Acid
A foundational step in understanding the pharmacological profile of this compound is the identification of its biological targets. Currently, there is a significant gap in the literature regarding the specific proteins, enzymes, or receptors with which this compound interacts. Future research should prioritize high-throughput screening assays against diverse panels of biological targets to uncover potential mechanisms of action. Techniques such as affinity chromatography-mass spectrometry and chemical proteomics could be instrumental in isolating and identifying binding partners from complex biological samples. The structural motifs of the molecule, including the methoxy (B1213986), phenylpropoxy, and benzoic acid groups, suggest potential interactions with a range of targets, and computational docking studies could help in prioritizing experimental validation.
Rational Design Strategies for Enhanced Potency and Selectivity
Once primary biological targets are identified, the principles of rational drug design can be applied to optimize the structure of this compound. Structure-activity relationship (SAR) studies will be crucial in determining which functional groups are essential for biological activity and which can be modified to enhance potency and selectivity. For instance, modifications to the phenyl ring of the phenylpropoxy group or alterations to the substitution pattern on the benzoic acid ring could lead to improved interactions with the target's binding site. Computational modeling and in silico-guided design can accelerate this process by predicting the effects of structural changes on binding affinity and pharmacokinetic properties. nih.gov The goal of these strategies would be to develop analogs with superior therapeutic profiles, minimizing off-target effects.
Development of Advanced Methodologies for Synthesis and Characterization
Efficient and scalable synthetic routes are paramount for the continued investigation and potential future development of this compound. While general methods for the synthesis of benzoic acid derivatives are well-established, optimizing a synthetic pathway for this specific compound will be necessary. mdpi.com Future research should focus on developing high-yield, cost-effective, and environmentally friendly synthetic methodologies. Furthermore, advanced analytical techniques will be required for the thorough characterization of the compound and its intermediates. This includes the use of nuclear magnetic resonance (NMR) spectroscopy, mass spectrometry (MS), and X-ray crystallography to confirm the chemical structure and stereochemistry with high fidelity. researchgate.netderpharmachemica.com
Integration of Omics Technologies for Systems-Level Understanding
To gain a comprehensive understanding of the biological effects of this compound, the integration of "omics" technologies is indispensable. frontiersin.org Transcriptomics (RNA-seq), proteomics, and metabolomics can provide a systems-level view of the cellular response to the compound. By analyzing changes in gene expression, protein levels, and metabolic profiles, researchers can uncover affected biological pathways and networks. This holistic approach can reveal not only the primary mechanism of action but also secondary effects and potential biomarkers for efficacy or toxicity. frontiersin.org Such a systems-level understanding is critical for predicting the compound's in vivo effects and for guiding its translational development.
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for 4-Methoxy-3-(3-phenylpropoxy)benzoic acid, and how can reaction conditions be optimized for yield?
- Methodological Answer : The compound can be synthesized via nucleophilic aromatic substitution or coupling reactions. For example, reacting 4-methoxy-3-hydroxybenzoic acid with 3-phenylpropyl bromide in the presence of a base (e.g., K₂CO₃) in a polar aprotic solvent (e.g., DMF) at 80–100°C for 12–24 hours. Optimization includes monitoring reaction progress via TLC/HPLC, adjusting stoichiometry (1:1.2 molar ratio of phenol to alkyl halide), and post-reaction purification via recrystallization or column chromatography .
Q. How should researchers characterize the purity and structural integrity of this compound?
- Methodological Answer : Use a combination of:
- NMR spectroscopy (¹H/¹³C) to confirm substitution patterns and regioselectivity.
- LC-MS to assess purity and molecular ion consistency.
- Elemental analysis (C, H, O) to validate empirical formula.
- Melting point determination to compare with literature values.
Cross-referencing with PubChem data (e.g., InChI keys, spectral libraries) ensures accuracy .
Q. What are the recommended storage conditions to ensure compound stability?
- Methodological Answer : Store under inert atmosphere (argon or nitrogen) at 2–8°C in a desiccator to prevent hydrolysis of the ester/propoxy group. For long-term stability, lyophilize and store in amber vials to avoid photodegradation .
Advanced Research Questions
Q. How can researchers resolve discrepancies in reported bioactivity data across studies?
- Methodological Answer : Discrepancies may arise from assay variability (e.g., cell line differences, incubation times). To address:
- Replicate experiments using standardized protocols (e.g., ISO-certified assays).
- Validate target engagement via competitive binding assays or CRISPR knockouts.
- Compare pharmacokinetic parameters (e.g., IC₅₀) with structurally related compounds (e.g., anti-HIV CCR5 binders in ).
Q. What strategies mitigate competing side reactions during synthesis, such as over-alkylation or ester hydrolysis?
- Methodological Answer :
- Use protecting groups (e.g., silyl ethers for -OH groups) during multi-step syntheses.
- Optimize reaction stoichiometry to limit excess alkylating agents.
- Employ mild bases (e.g., Cs₂CO₃ instead of NaOH) to minimize hydrolysis .
Q. How can structure-activity relationship (SAR) studies be designed to explore derivatives of this compound?
- Methodological Answer :
- Modify substituents : Replace the 3-phenylpropoxy group with shorter/longer alkyl chains or electron-withdrawing groups (e.g., -CF₃, as in ).
- Assay design : Test derivatives in enzyme inhibition (e.g., HDAC8 ) or receptor-binding assays.
- Computational modeling : Use docking simulations (e.g., AutoDock Vina) to predict binding affinities.
Q. What analytical techniques confirm regioselectivity in substitution reactions, particularly for the methoxy and propoxy groups?
- Methodological Answer :
- 2D NMR (e.g., NOESY, HMBC) to identify spatial proximity of substituents.
- X-ray crystallography for unambiguous structural determination (e.g., triazole derivatives in ).
Q. How can solubility limitations in biological assays be addressed without compromising activity?
- Methodological Answer :
- Use biocompatible co-solvents (e.g., <1% DMSO) or formulate as sodium/potassium salts.
- Employ nanoformulations (e.g., liposomes) to enhance bioavailability .
Data Contradiction Analysis
- Example : Conflicting bioactivity reports may stem from impurities in early synthetic batches. To resolve, repeat assays with HPLC-purified samples (>99% purity) and validate via orthogonal methods (e.g., SPR vs. fluorescence assays) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
